2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid is an organic compound with the molecular formula C16H16N2O2 and a molecular weight of 268.31 g/mol. This compound is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring, linked to a benzoic acid moiety through a methyleneamino bridge. It is often used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and anthranilic acid . The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure high yield and purity . The general reaction scheme is as follows:
Reactants: 4-(Dimethylamino)benzaldehyde and anthranilic acid.
Catalyst: Acidic or basic catalyst.
Conditions: Controlled temperature (usually around 60-80°C) and solvent (such as ethanol or methanol).
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques to optimize yield and reduce costs. These methods include continuous flow reactors and automated synthesis systems that allow for precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent probe due to its unique optical properties.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid .
Methyl Red: 2-[(4-Dimethylamino)phenylazo]benzoic acid.
Uniqueness
2-[[[4-(Dimethylamino)phenyl]methylene]amino]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
39900-95-3 |
---|---|
Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-[[4-(dimethylamino)phenyl]methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H16N2O2/c1-18(2)13-9-7-12(8-10-13)11-17-15-6-4-3-5-14(15)16(19)20/h3-11H,1-2H3,(H,19,20) |
InChI Key |
POYMPTXRBMLDIL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.